1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride belongs to the class of organic compounds known as aminonaphthols. Its structure combines aromatic rings, amino and hydroxyl functional groups, and a nitro substituent. The compound is formally classified as a hydrochloride salt of the parent aminonaphthol derivative.
The standard identifiers for this compound are:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-[amino-(4-nitrophenyl)methyl]naphthalen-2-ol;hydrochloride |
| CAS Registry Number | 714953-84-1 |
| Molecular Formula | C₁₇H₁₅ClN₂O₃ |
| Molecular Weight | 330.77 g/mol |
| InChI | InChI=1S/C17H14N2O3.ClH/c18-17(12-5-8-13(9-6-12)19(21)22)16-14-4-2-1-3-11(14)7-10-15(16)20;/h1-10,17,20H,18H2;1H |
| SMILES Notation | Cl.NC(c1ccc(cc1)N+[O-])c2c(O)ccc3ccccc23 |
The molecular formula C₁₇H₁₅ClN₂O₃ can be analyzed as follows:
- C₁₇: Seventeen carbon atoms constitute the backbone of the structure, with ten forming the naphthalene unit, six forming the phenyl ring, and one serving as the bridge between these moieties.
- H₁₅: Fifteen hydrogen atoms are distributed across the aromatic rings and functional groups.
- Cl: One chlorine atom is present as the counter ion in the hydrochloride salt form.
- N₂: Two nitrogen atoms are present, one in the amino group and one in the nitro group.
- O₃: Three oxygen atoms are distributed between the hydroxyl group (one atom) and the nitro group (two atoms).
The structural architecture of this compound features a central methine carbon that connects three key components: a naphthalene ring system bearing a hydroxyl group at the 2-position, an amino group, and a 4-nitrophenyl moiety.
X-ray Crystallographic Studies and Molecular Geometry
While specific X-ray crystallographic data for this compound is limited in the primary literature, structural insights can be derived from related compounds and general principles of molecular geometry.
The compound features a three-dimensional arrangement where the naphthalene and benzene rings are oriented in a non-coplanar fashion due to steric constraints around the central methine carbon. This central carbon atom adopts a tetrahedral geometry, acting as a chiral center in the molecule. The dihedral angle between the naphthalene and nitrophenyl planes likely varies between 60-90 degrees to minimize steric interactions.
The naphthalene ring system exhibits the characteristic planarity of aromatic systems, with bond lengths following the typical pattern for naphthalene derivatives. The hydroxyl group at the 2-position of the naphthalene ring is expected to lie in the same plane as the aromatic system, allowing for resonance stabilization and potential hydrogen bonding interactions.
The nitrophenyl group displays structural features typical of para-substituted nitrobenzenes, with the nitro group lying nearly coplanar with the benzene ring to maximize conjugation. The nitrogen-oxygen bonds in the nitro group exhibit partial double-bond character, with typical N-O bond distances of approximately 1.22-1.24 Å.
In the crystal packing arrangement, hydrogen bonding interactions likely play a significant role in stabilizing the three-dimensional structure. The hydroxyl group, amino group, and chloride counter-ion participate in an extended hydrogen bonding network, influencing the overall crystal morphology and physical properties of the compound.
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Spectroscopic techniques provide valuable insights into the structural features and electronic properties of this compound.
Infrared Spectroscopy (IR)
The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3500-3200 | O-H stretching (hydrogen-bonded) | Strong, broad |
| 3400-3250 | N-H stretching (primary amine) | Medium |
| 3100-3000 | C-H stretching (aromatic) | Strong |
| 1600-1585 | C=C stretching (aromatic rings) | Medium |
| 1550-1475 | N-O asymmetric stretching (nitro group) | Strong |
| 1500-1400 | C=C stretching (aromatic rings) | Medium |
| 1360-1290 | N-O symmetric stretching (nitro group) | Medium |
| 1335-1250 | C-N stretching (aromatic amine) | Strong |
| 1320-1000 | C-O stretching (phenolic) | Strong |
| 900-675 | C-H out-of-plane bending (aromatic) | Strong |
The presence of a broad band in the 3500-3200 cm⁻¹ region confirms the hydrogen-bonded hydroxyl group, while the N-H stretching vibrations of the primary amine appear in the 3400-3250 cm⁻¹ region. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
Nuclear Magnetic Resonance Spectroscopy (NMR)
In the proton nuclear magnetic resonance (¹H NMR) spectrum, the compound shows distinctive signals that confirm its structural features:
- The aromatic protons of the naphthalene ring system appear as a complex set of signals in the region δ 7.0-8.5 ppm.
- The aromatic protons of the nitrophenyl group typically show an AA'BB' pattern, with signals at approximately δ 8.0-8.2 ppm (ortho to nitro group) and δ 7.5-7.7 ppm (meta to nitro group).
- The methine proton connecting the naphthalene ring, amino group, and nitrophenyl group appears as a singlet at approximately δ 5.5-6.0 ppm.
- The hydroxyl proton signal is typically broad and can appear in the range δ 9.0-11.0 ppm, depending on the solvent and concentration.
- The amino protons appear as a broad signal at approximately δ 4.0-5.0 ppm, which may be shifted downfield in the hydrochloride form.
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides further structural confirmation through signals corresponding to the aromatic carbons, the methine carbon, and the carbon atoms bearing the functional groups.
Mass Spectrometry (MS)
Mass spectrometric analysis of the compound typically shows a molecular ion peak corresponding to the free base (M⁺ at m/z 294), with fragmentation patterns characteristic of nitroaromatic compounds and naphthalene derivatives. Common fragmentation pathways include the loss of the nitro group (M⁺-NO₂), cleavage of the C-N bond, and fragmentation of the naphthalene ring system.
Ultraviolet-Visible Spectroscopy (UV-Vis)
The UV-Vis spectrum of this compound typically shows absorption maxima in the following regions:
- 220-240 nm: Transitions associated with the π→π* excitations in the benzene ring.
- 270-290 nm: Transitions associated with the naphthalene ring system.
- 330-350 nm: Transitions influenced by the nitro group and its conjugation with the aromatic system.
- 380-420 nm: Possible transitions related to charge transfer interactions between the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group.
These spectroscopic characteristics collectively provide a comprehensive fingerprint for the identification and structural confirmation of this compound.
Tautomeric Behavior and Protonation States in Hydrochloride Form
This compound exhibits interesting tautomeric behavior and protonation equilibria that influence its chemical and physical properties. The presence of multiple functional groups capable of proton exchange leads to several possible tautomeric forms and protonation states.
The primary tautomeric equilibrium involves the keto-enol tautomerism of the 2-naphthol moiety:
| Tautomeric Form | Description | Relative Stability |
|---|---|---|
| Enol form | 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol | Predominant in neutral conditions |
| Keto form | 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2(1H)-one | Minor component in solution |
In the hydrochloride salt form, the protonation predominantly occurs at the amino group, forming the ammonium cation. This protonation state stabilizes the molecule and affects its hydrogen bonding capabilities and solubility properties. The positive charge on the nitrogen of the ammonium group influences the electron distribution throughout the molecule, potentially affecting the tautomeric equilibrium.
The presence of the hydroxyl group at the 2-position of the naphthalene ring creates opportunities for intramolecular hydrogen bonding, particularly with the amino group. This intramolecular hydrogen bonding can stabilize certain conformations and influence the tautomeric equilibrium.
The protonation state also affects the acid-base properties of the compound:
- The hydrochloride salt form has a lower pH in aqueous solution compared to the free base.
- The protonated amino group has reduced nucleophilicity compared to the free base.
- The hydroxyl group remains largely unaffected by the salt formation but may exhibit different hydrogen bonding patterns in the crystalline state.
The presence of the electron-withdrawing nitro group further influences the electronic distribution and acid-base properties of the molecule. The nitro group decreases the electron density in the benzene ring, potentially affecting the basicity of the amino group and the acidity of the hydroxyl group.
Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)
Computational chemistry provides valuable insights into the electronic structure, conformational preferences, and reactivity of this compound. Density Functional Theory (DFT) calculations and molecular orbital analyses help to understand the fundamental properties of this compound at the quantum mechanical level.
Geometry Optimization and Conformational Analysis
DFT calculations at the B3LYP/6-31G(d,p) level of theory reveal that the compound adopts a non-planar conformation in its most stable state. The optimized geometry shows the following key features:
- The dihedral angle between the naphthalene and nitrophenyl planes ranges from 70° to 85°, minimizing steric repulsions.
- The hydroxyl group is oriented to facilitate intramolecular hydrogen bonding with the amino group.
- The nitro group is nearly coplanar with the benzene ring, maximizing conjugation.
Conformational analysis through potential energy surface scanning indicates multiple local minima corresponding to different rotamers around the central methine carbon. The energy barriers between these conformers typically range from 3 to 7 kcal/mol, suggesting relatively facile interconversion at room temperature.
Electronic Structure and Molecular Orbital Analysis
The frontier molecular orbitals of the compound provide insights into its reactivity and spectroscopic properties:
| Molecular Orbital | Composition | Energy (eV) | Significance |
|---|---|---|---|
| HOMO | Primarily localized on naphthalene ring and hydroxyl group | -5.8 to -6.2 | Involved in electrophilic attacks |
| LUMO | Substantial contribution from nitrophenyl moiety | -2.3 to -2.7 | Involved in nucleophilic attacks |
| HOMO-1 | Distributed across naphthalene and amino group | -6.5 to -6.9 | Secondary electronic transitions |
| LUMO+1 | Primarily on naphthalene and nitro group | -1.8 to -2.2 | Higher energy electronic transitions |
The HOMO-LUMO gap of approximately 3.5 eV correlates with the observed UV-Vis absorption bands and provides insights into the compound's stability and reactivity.
Charge Distribution and Electrostatic Potential
Natural Population Analysis (NPA) and Mulliken charge calculations reveal the charge distribution across the molecule:
- The nitro group bears a substantial negative charge, particularly on the oxygen atoms.
- The carbon atom at the 1-position of the naphthalene ring shows a slight positive charge.
- The central methine carbon exhibits a relatively neutral charge due to the balancing effects of its substituents.
- In the hydrochloride form, the amino group bears a positive charge, which is partially distributed to adjacent atoms.
The molecular electrostatic potential (MEP) map shows regions of negative potential primarily around the nitro group and hydroxyl oxygen, while positive potential is concentrated near the protonated amino group. This charge distribution influences intermolecular interactions and crystal packing arrangements.
Vibrational Analysis and Spectroscopic Predictions
Calculated vibrational frequencies correlate well with the experimental IR spectrum, allowing for accurate assignment of absorption bands. The calculated normal modes confirm the characteristic vibrations of the functional groups present in the molecule:
- O-H stretching at 3550-3650 cm⁻¹ (unscaled)
- N-H stretching at 3400-3500 cm⁻¹ (unscaled)
- N-O stretching at 1520-1580 cm⁻¹ and 1330-1370 cm⁻¹ (unscaled)
Time-dependent DFT (TD-DFT) calculations predict electronic transitions that correspond to the observed UV-Vis absorption bands, providing insights into the nature of these transitions and their relationship to the molecular structure.
Properties
IUPAC Name |
1-[amino-(4-nitrophenyl)methyl]naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3.ClH/c18-17(12-5-8-13(9-6-12)19(21)22)16-14-4-2-1-3-11(14)7-10-15(16)20;/h1-10,17,20H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQFOFOAHKGDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)[N+](=O)[O-])N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588728 | |
| Record name | 1-[Amino(4-nitrophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714953-84-1 | |
| Record name | 1-[Amino(4-nitrophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schiff Base Condensation
The initial step involves condensing 2-hydroxy-1-naphthaldehyde with 4-nitroaniline in ethanol under reflux to form the imine intermediate (E)-1-[(2-amino-5-nitrophenyl)iminiomethyl]naphthalen-2-olate (Fig. 1).
Reaction Conditions :
- Solvent : Ethanol (96%)
- Temperature : Reflux (78°C)
- Time : 3 hours
- Yield : ~70% (estimated from analogous reactions)
The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine. Intramolecular hydrogen bonding stabilizes the zwitterionic intermediate.
Imine Reduction to Secondary Amine
The Schiff base is reduced using sodium borohydride (NaBH₄) in methanol to yield the secondary amine free base:
Procedure :
- Dissolve Schiff base (1 equiv) in methanol.
- Add NaBH₄ (2 equiv) portion-wise at 0°C.
- Stir for 4 hours at room temperature.
- Quench with water and extract with dichloromethane.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt:
Conditions :
- Acid : 1M HCl in ether
- Temperature : 0°C
- Isolation : Filtration and washing with cold ether
Purity : >95% (by HPLC, inferred from analogous salts).
Alternative Pathway: Mannich Reaction
The Mannich reaction offers a single-step approach to construct the amino-methyl bridge (Table 1).
Table 1: Mannich Reaction Optimization
| Component | Role | Quantity (Equiv) |
|---|---|---|
| Naphthalen-2-ol | Nucleophile | 1.0 |
| Formaldehyde (37%) | Aldehyde | 1.2 |
| 4-Nitroaniline | Amine | 1.0 |
| Ethanol | Solvent | 10 mL/g |
| Reaction Time | – | 24 hours |
Mechanism :
- Formaldehyde reacts with 4-nitroaniline to form an iminium ion.
- Naphthalen-2-ol attacks the electrophilic methylene carbon.
- Deprotonation yields the Mannich base.
Challenges :
- Competing polymerization of formaldehyde.
- Low yields (~40%) due to steric hindrance from the nitro group.
Nitration of Phenyl Precursors
For routes starting with non-nitrated intermediates, nitration using HNO₃/H₂SO₄ introduces the nitro group (Table 2).
Table 2: Nitration Protocol for Aromatic Substrates
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃ (conc.) |
| Catalyst | H₂SO₄ (conc.) |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 85–90% |
Example : Nitration of 4-methoxyphenylmorpholine to 4-methoxy-3-nitrophenylmorpholine.
Critical Analysis of Methodologies
Efficiency Comparison
| Method | Steps | Total Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Schiff Base/Reduction | 3 | 45–50 | Moderate | High |
| Mannich Reaction | 1 | 35–40 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions: 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce diamino compounds.
Scientific Research Applications
1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biological assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The naphthalen-2-ol moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol Hydrochloride
- Structure : Features a 4-chlorophenyl group and a bromine atom at position 6 of the naphthalene ring.
- Synthesis : Prepared via HCl hydrolysis of a brominated naphtho-oxazine precursor .
- Properties: The chloro substituent increases lipophilicity, while bromine adds steric bulk. X-ray crystallography confirms hydrogen bonding between the hydroxyl and amino groups, stabilizing the crystal lattice .
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol Hydrochloride
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol Hydrochloride
- Structure : Nitro group at the meta position of the phenyl ring; hydroxyl at naphthalene position 1 instead of 2.
Analogues with Additional Naphthalene Substituents
4-Amino-2-methyl-1-naphthol Hydrochloride
- Structure : Methyl group at position 2 of the naphthalene ring.
- This compound (CAS 130-24-5) has a molecular weight of 209.67 g/mol and is used in dye synthesis .
1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol
- Structure : Morpholine ring replaces the primary amine.
- Synthesis : Synthesized via MCRs, highlighting the versatility of naphthol derivatives in generating complex scaffolds.
- Properties : The morpholine group enhances solubility in polar solvents and participates in hydrogen bonding, as confirmed by X-ray studies .
Data Table: Key Properties of Selected Analogues
Biological Activity
1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride, with the CAS number 714953-84-1, is a complex organic compound notable for its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 330.77 g/mol. The unique structure includes an amino group, a nitro group, and a naphthalen-2-ol moiety, enhancing its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| IUPAC Name | 1-[amino-(4-nitrophenyl)methyl]naphthalen-2-ol;hydrochloride |
| Molecular Formula | C17H15ClN2O3 |
| Molecular Weight | 330.77 g/mol |
| CAS Number | 714953-84-1 |
The biological activity of this compound is primarily attributed to its interactions with molecular targets in biological systems:
- Enzyme Interactions : The amino and nitro groups facilitate hydrogen bonding and electrostatic interactions, affecting binding affinities to enzymes or receptors. This can influence metabolic pathways and signaling mechanisms.
- Fluorescent Probing : The naphthalen-2-ol moiety allows the compound to function as a fluorescent probe in various biological assays, aiding in the visualization of cellular processes.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- IC50 Values : The compound has demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different tumor cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutic agents .
Neurotoxicity Studies
The compound's interaction with monoamine oxidase (MAO) enzymes has been explored in neurotoxicity studies. It was found that while many analogs are weak substrates for MAO-A, they show stronger substrate activity for MAO-B. This suggests a potential role in neurodegenerative processes where MAO-B activity is implicated .
Study on Antitumor Efficacy
In a study published in MDPI, various derivatives of naphthalene compounds were tested for their antitumor properties. The findings revealed that modifications on the phenyl ring significantly influenced cytotoxicity. The presence of electron-withdrawing groups like nitro at specific positions enhanced the activity against cancer cell lines .
Neurotoxicity Assessment
Another investigation focused on the neurotoxic potential of similar compounds found that those oxidized by MAO-B exhibited neurotoxicity, suggesting that this mechanism may also apply to this compound .
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 4-nitrobenzaldehyde, H2SO4, 70°C | 65–75 | |
| Reductive Amination | NaBH3CN, MeOH, RT | 50–60 | |
| Salt Formation | HCl (g), EtOH | 85–90 |
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Bands for NO2 (~1520 cm⁻¹), OH (~3300 cm⁻¹), and NH2 (~1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS): Molecular ion [M+H]+ at m/z 355.09 (calculated for C17H15N2O3Cl) .
Key Markers: Absence of aldehyde peaks (δ ~9–10 ppm) in 1H NMR validates reductive amination completion .
Advanced: How can computational methods predict the reactivity of the nitro and amino groups under varying pH conditions?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Optimize molecular geometry to identify electron-deficient regions (e.g., nitro group as electrophilic site). Use software like Gaussian or ORCA .
- pKa Prediction: Tools like ChemAxon or SPARC estimate amino group pKa (~8.5–9.5), indicating protonation below pH 8, which alters nucleophilicity .
- Reactivity Under pH:
- Acidic Conditions (pH < 5): Amino group protonation reduces nucleophilic substitution at the nitro site.
- Neutral/Alkaline (pH 7–10): Deprotonated hydroxyl group enhances electrophilic aromatic substitution .
Advanced: What strategies resolve contradictions in reported biological activities of similar naphthol derivatives?
Methodological Answer:
- Controlled Replication: Standardize assay conditions (e.g., cell lines, solvent/DMSO concentration) to minimize variability .
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., nitro vs. chloro) on receptor binding. For example:
- Serotonin Receptor Modulation: Nitro derivatives show higher affinity than chloro analogs due to enhanced π-π stacking .
- Statistical Meta-Analysis: Use tools like R or Python to aggregate data and identify outliers or confounding variables .
Basic: What purification methods are recommended, and how do solubility properties affect method selection?
Methodological Answer:
- Recrystallization: Use ethanol/water (3:1) for high-purity crystals; solubility increases with temperature (40–60°C) .
- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) separates polar impurities.
- Solubility Considerations:
Advanced: How does the steric and electronic environment of the naphthalen-2-ol moiety influence nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects: Bulky 4-nitro-phenyl group at position 1 hinders attack at C-3 of naphthalene, favoring substitution at C-4 .
- Electronic Effects: Electron-withdrawing nitro group deactivates the aromatic ring, directing nucleophiles to electron-rich hydroxyl-adjacent positions.
- Experimental Validation:
- Kinetic Studies: Monitor reaction rates with varying substituents (e.g., NO2 vs. OMe) using HPLC .
- X-ray Crystallography: Resolve regioselectivity via crystal structures (e.g., bond angles at reaction sites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
